molecular formula C8H3Cl2F3O2 B1401375 4-Chloro-2-(trifluoromethoxy)benzoyl chloride CAS No. 1261779-42-3

4-Chloro-2-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1401375
CAS No.: 1261779-42-3
M. Wt: 259.01 g/mol
InChI Key: ZYZNCCXCNJYIHJ-UHFFFAOYSA-N
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Safety and Hazards

For safety information and handling guidelines, refer to the Material Safety Data Sheet (MSDS).

: Apollo Scientific Ltd

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-Chloro-2-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:

4-Chloro-2-(trifluoromethoxy)benzoic acid+SOCl24-Chloro-2-(trifluoromethoxy)benzoyl chloride+SO2+HCl\text{4-Chloro-2-(trifluoromethoxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Chloro-2-(trifluoromethoxy)benzoic acid+SOCl2​→4-Chloro-2-(trifluoromethoxy)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethoxy)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    4-Chloro-2-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)benzoyl chloride
  • 4-Chloro-2-(difluoromethoxy)benzoyl chloride
  • 4-Chloro-2-(trifluoroethoxy)benzoyl chloride

Uniqueness

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific reactivity and stability profiles .

Properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNCCXCNJYIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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